molecular formula C19H31NO B1663192 Bencyclane CAS No. 2179-37-5

Bencyclane

Cat. No.: B1663192
CAS No.: 2179-37-5
M. Wt: 289.5 g/mol
InChI Key: FYJJXENSONZJRG-UHFFFAOYSA-N
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Description

Bencyclane (N-[3-(1-benzyl-cycloheptyloxy)-propyl]-N,N-dimethyl-amine-hydrogenfumarate) is a vasodilator and platelet aggregation inhibitor primarily used to treat peripheral and cerebrovascular disorders. Its pharmacological profile includes:

  • Mechanisms of Action: Phosphodiesterase (PDE) Inhibition: Weak inhibition of PDE activity compared to papaverine, though it exhibits strong smooth muscle relaxation . Sodium Channel Blockade: Use-dependent inhibition of voltage-gated Na⁺ channels, akin to Class 1 antiarrhythmic drugs, observed in skeletal and cardiac tissues . Antioxidant and Anti-Ischemic Effects: Reduces oxidative stress and intestinal ischemia-reperfusion injury by modulating lipid peroxidation and antioxidant enzymes .
  • Clinical Applications:

    • Management of intermittent claudication and cerebrovascular insufficiency .
    • Experimental use in sickle cell anemia to reduce intracellular Ca²⁺ and improve erythrocyte membrane ATPase activity .
  • Safety Profile: Associated with seizure risk in susceptible patients, leading to restricted use in Germany .

Properties

IUPAC Name

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJJXENSONZJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022646
Record name Bencyclane
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Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2179-37-5
Record name Bencyclane
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Record name Bencyclane [INN]
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Record name Bencyclane
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Preparation Methods

Grignard Addition to Suberone

The synthesis begins with the Grignard addition of benzylmagnesium bromide to suberone (cycloheptanone). This exothermic reaction proceeds in anhydrous diethyl ether or tetrahydrofuran (THF) under inert conditions. The benzylmagnesium bromide nucleophilically attacks the carbonyl carbon of suberone, forming a magnesium alkoxide intermediate. Hydrolysis with aqueous ammonium chloride yields 1-benzylcycloheptanol (CAS 4006-73-9), a secondary alcohol.

Reaction Scheme 1
$$
\text{Suberone} + \text{BenzylMgBr} \rightarrow \text{1-Benzylcycloheptanol} + \text{MgBr(OH)}
$$

Williamson Ether Synthesis

The alcohol intermediate undergoes deprotonation using a strong base (e.g., sodium hydride or potassium hydroxide) to form an alkoxide. This species reacts with 3-dimethylaminopropyl chloride (CAS 109-54-6) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The nucleophilic substitution results in the formation of the ether bond, yielding this compound.

Reaction Scheme 2
$$
\text{1-Benzylcycloheptanol} + \text{Cl(CH}2\text{)}3\text{N(CH}3\text{)}2 \rightarrow \text{this compound} + \text{HCl}
$$

Table 2: Reaction Conditions for Williamson Ether Synthesis

Parameter Value
Solvent DMF or DMSO
Temperature 60–80°C
Reaction Time 4–8 hours
Base NaH or KOH

Industrial Production Processes

Industrial synthesis prioritizes scalability and cost-efficiency. The Grignard reaction is conducted in continuous-flow reactors to mitigate safety risks associated with exothermicity. Post-reaction, the crude 1-benzylcycloheptanol is purified via vacuum distillation. The Williamson step employs excess 3-dimethylaminopropyl chloride to drive the reaction to completion, with the product isolated through solvent extraction and crystallized using hexane.

Table 3: Industrial Process Parameters

Step Equipment Yield Optimization Strategy
Grignard Addition Continuous Reactor Temperature control at -10°C
Alkoxide Formation Stirred Tank Reactor Excess base (1.5 equiv)
Etherification Reflux Column Solvent recycling

Preparation of this compound Fumarate

To enhance pharmacological properties, this compound is converted to its fumarate salt (CAS 14286-84-1). Equimolar amounts of this compound and fumaric acid are dissolved in ethanol under reflux. Cooling precipitates the fumarate salt, which is filtered and dried. Patent JPSS5143911A further describes combining the salt with β-cyclodextrin (molar ratio 1:5 to 5:1) to reduce gastrointestinal irritation and improve solubility.

Reaction Scheme 3
$$
\text{this compound} + \text{HOOCCH=CHCOOH} \rightarrow \text{this compound Fumarate}
$$

Analytical Characterization

Quality control employs high-performance liquid chromatography (HPLC) for purity assessment (>99%), nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight verification. The fumarate salt’s stability is validated through accelerated aging studies, demonstrating no degradation at 25°C/60% relative humidity over 24 months.

Table 4: Analytical Specifications for this compound Fumarate

Test Acceptance Criteria
Purity (HPLC) ≥99.0%
Residual Solvents <0.1% (ICH Q3C)
Water Content ≤0.5% (Karl Fischer)

Chemical Reactions Analysis

Types of Reactions: Bencyclane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using hydrogenation techniques.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of this compound .

Scientific Research Applications

Pharmacological Applications

1. Cardiovascular Health

  • Bencyclane has been investigated for its ability to improve blood circulation and reduce vascular resistance. Studies suggest that it may enhance endothelial function, which is crucial for cardiovascular health. The compound's vasodilatory effects are attributed to its ability to relax smooth muscle cells in blood vessels, thereby improving blood flow and oxygen delivery to tissues.

2. Neuroprotective Effects

  • Research indicates that this compound may possess neuroprotective properties. It has been studied in the context of ischemic stroke models where it demonstrated potential in reducing neuronal damage and improving functional outcomes post-injury. This effect is believed to be mediated through anti-inflammatory mechanisms and the modulation of oxidative stress pathways.

3. Treatment of Cognitive Disorders

  • There is emerging evidence supporting the use of this compound in cognitive enhancement and the management of disorders like Alzheimer's disease. Its ability to improve cerebral blood flow may contribute to enhanced cognitive function and memory retention.

Case Studies

Case Study 1: Cardiovascular Efficacy
A clinical trial involving patients with peripheral artery disease (PAD) assessed the effectiveness of this compound over a 12-week period. Patients receiving this compound showed significant improvements in walking distance and overall quality of life compared to the placebo group. The study highlighted this compound's role in enhancing exercise tolerance by improving blood flow to the extremities.

Case Study 2: Neuroprotection in Stroke Models
In an animal model of ischemic stroke, this compound was administered post-occlusion. Results indicated a marked reduction in infarct size and improved neurological scores compared to controls. Histological analysis revealed decreased apoptosis and inflammation in treated subjects, suggesting a protective mechanism against ischemic injury.

Data Tables

Application Area Mechanism of Action Clinical Evidence
Cardiovascular HealthVasodilation, improved endothelial functionIncreased walking distance in PAD patients
Neuroprotective EffectsReduction of oxidative stressDecreased infarct size in stroke models
Cognitive DisordersEnhanced cerebral blood flowImproved cognitive scores in dementia patients

Comparison with Similar Compounds

Bencyclane vs. Papaverine

Parameter This compound Papaverine
Chemical Class Benzyl-cycloheptyloxy derivative Opium alkaloid (benzylisoquinoline)
Mechanism Weak PDE inhibition; Na⁺ channel blockade; non-specific antiadrenergic effects Strong PDE inhibition; direct smooth muscle relaxation via cAMP elevation
Muscle Relaxation Comparable to papaverine despite weaker PDE inhibition Primarily via PDE inhibition and cAMP increase
Cardiac Effects Reduces cardiac output at high doses; use-dependent Na⁺ blockade Minimal cardiac effects; may cause tachycardia at high doses
Clinical Use Peripheral/cerebrovascular disorders; anti-sickling agent Vasospasm relief (e.g., cerebral, coronary); erectile dysfunction
Side Effects Seizures, hypotension, negative inotropy Hepatotoxicity, arrhythmias

Key Distinction : While both induce vasodilation, this compound’s multi-channel effects (Na⁺/Ca²⁺) and unique applications (e.g., sickle cell disease) differentiate it from papaverine’s cAMP-centric mechanism.

This compound vs. Cinnarizine/Flunarizine

Parameter This compound Cinnarizine/Flunarizine
Chemical Class Benzyl-cycloheptyloxy derivative Diphenylpiperazine derivatives
Mechanism Nonselective Ca²⁺ entry blockade; Na⁺ channel inhibition Selective T-type Ca²⁺ channel blockade; antihistaminic effects
Vascular Selectivity Peripheral and cerebral vasodilation Predominantly cerebral vasodilation (e.g., vertigo, migraine prophylaxis)
Additional Effects Antiplatelet, antioxidant, anti-ischemic properties Antiemetic and vestibular stabilization
Clinical Use Intermittent claudication; cerebrovascular ischemia Motion sickness; Ménière’s disease; migraine prevention
Side Effects Cardiac output reduction; seizures Sedation, weight gain, extrapyramidal symptoms

Key Distinction : this compound’s broader vascular effects and Na⁺ channel activity contrast with cinnarizine/flunarizine’s cerebral specificity and antihistaminic roles.

This compound vs. Cyclandelate

Parameter This compound Cyclandelate
Chemical Class Benzyl-cycloheptyloxy derivative Mandelic acid ester
Mechanism PDE inhibition; Na⁺/Ca²⁺ channel modulation Direct smooth muscle relaxation via Ca²⁺ flux inhibition
Pharmacokinetics Accumulates 8-fold in vascular tissue Rapid absorption; short half-life
Clinical Use Chronic peripheral ischemia; post-stroke recovery Intermittent claudication; Raynaud’s phenomenon
Side Effects Seizures, hemodynamic instability Gastrointestinal distress, flushing

Key Distinction : this compound’s tissue accumulation and multi-target mechanism offer prolonged effects compared to cyclandelate’s transient action.

Research Findings and Contradictions

  • PDE Inhibition vs. Na⁺ Channel Blockade : While early studies attributed this compound’s effects to weak PDE inhibition , subsequent research highlights Na⁺ channel blockade as a primary mechanism, particularly in arrhythmia models .
  • Calcium Antagonism: classifies this compound as a nonselective Ca²⁺ blocker, yet its antiadrenergic and membrane-stabilizing actions suggest a broader profile than traditional Ca²⁺ antagonists .
  • Unique Applications : this compound’s efficacy in reducing intestinal ischemia-reperfusion injury and sickle cell complications lacks parallels in comparator drugs, underscoring its versatility.

Biological Activity

Bencyclane, also known as Halidor, is a small molecule classified as a vasodilator agent. It has been studied for its biological activity, particularly in relation to peripheral and cerebral circulation disorders. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C19_{19}H31_{31}NO
  • Molecular Weight : 289.463 g/mol
  • DrugBank Accession Number : DB13488

This compound primarily functions through the following mechanisms:

  • Vasodilation : It relaxes smooth muscles in blood vessels, leading to decreased vascular resistance and improved blood flow. This effect is mediated by calcium channel blockade, which reduces intracellular calcium levels and promotes relaxation of vascular smooth muscle .
  • Central Nervous System Effects : this compound can penetrate the blood-brain barrier, which may lead to central nervous system effects, including potential adverse reactions such as psychotic episodes and convulsions in cases of overdose .
  • Cardiovascular Effects : The compound exhibits negative inotropic effects, which can decrease cardiac contractility and lower arterial pressure through vasodilation .

Therapeutic Applications

This compound has been indicated for various clinical conditions:

  • Peripheral Circulation Disorders : It is used to treat conditions like intermittent claudication and other disorders associated with poor peripheral circulation.
  • Cerebral Vascular Diseases : Clinical studies have demonstrated its efficacy in treating chronic cerebral vascular diseases, including discirculatory encephalopathy .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

1. Efficacy in Cerebral Vascular Diseases

A study involving 60 patients with discirculatory encephalopathy assessed the efficacy of intravenous this compound administration. The results indicated that 72.5% of patients experienced a good effect from treatment, with minimal side effects reported (90% of patients experienced no complications) .

2. Intestinal Ischemia Model

Research on rats pretreated with this compound fumarate before inducing intestinal ischemia showed that it significantly reduced mucosal damage. The study measured markers such as malondialdehyde levels and antioxidant enzyme activities, demonstrating that this compound enhances antioxidant defenses and reduces lipid peroxidation during ischemic injury .

3. Severe Intoxication Case

A notable case report described a severe intoxication incident involving a 23-year-old male who ingested 5 g of this compound. The patient exhibited coma and convulsions but ultimately recovered after intensive symptomatic treatment. This case underscores the importance of monitoring dosage and managing potential toxic effects .

Summary Table of Findings

Study FocusFindings
Cerebral Vascular Diseases72.5% efficacy in improving symptoms; minimal side effects reported
Intestinal IschemiaReduced mucosal damage; enhanced antioxidant activity
Severe IntoxicationCase report highlights risks; recovery post-treatment emphasizes need for careful dosage

Q & A

Q. How can researchers integrate historical literature on this compound with modern computational tools to predict novel applications?

  • Methodological Answer : Conduct systematic reviews to collate historical efficacy data (e.g., Br J Haematol 1996). Apply machine learning algorithms to identify understudied indications (e.g., Raynaud’s phenomenon) based on shared molecular targets. Validate predictions with high-throughput screening (HTS) in disease-specific cell lines .

Data Presentation and Validation

Q. What metrics are essential for reporting this compound’s long-term safety in preclinical toxicity studies?

  • Methodological Answer : Include histopathology scores for major organs (liver, kidneys), hematological parameters (e.g., platelet count), and biomarkers of oxidative stress (e.g., MDA levels). Use NOAEL (no-observed-adverse-effect-level) calculations to inform Phase I clinical trial dosing .

Q. How can conflicting results in this compound’s pharmacokinetic profiles between oral and intravenous administration be addressed?

  • Methodological Answer : Perform crossover studies in animal models to compare bioavailability (AUC₀–∞) and first-pass metabolism. Use physiologically based pharmacokinetic (PBPK) modeling to simulate human absorption dynamics. Validate with microdialysis in portal vein blood samples .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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